Benzeneethanamine, beta-methoxy-N-methyl-

PNMT inhibition Enzyme kinetics Phenethylamine SAR

Researchers studying phenethylamine SAR or PNMT inhibition require validated reference compounds with defined activity floors. This beta-methoxyphenethylamine provides that foundation. - **Assay Control**: Ki = 1,110,000 nM for PNMT - ideal negative control to benchmark potent inhibitors - **Chiral Development**: Beta-methoxy stereocenter suitable for HPLC/SFC method validation - **Permeability Studies**: XLogP3 = 1.2; lower than ring-methoxylated analogs for logD-dependent diffusion assays

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 104338-27-4
Cat. No. B12122405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, beta-methoxy-N-methyl-
CAS104338-27-4
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=CC=C1)OC
InChIInChI=1S/C10H15NO/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3
InChIKeyKGUBSDKUWJBTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneethanamine, beta-methoxy-N-methyl- (CAS 104338-27-4): Structural Identity and Procurement-Relevant Profile


Benzeneethanamine, beta-methoxy-N-methyl- (CAS 104338-27-4; IUPAC: 2-methoxy-N-methyl-2-phenylethanamine) is a synthetic substituted phenethylamine with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol [1]. Unlike most pharmacological phenethylamines that carry methoxy substituents on the aromatic ring, this compound features a methoxy group on the beta carbon of the ethylamine side chain and an N-methyl substitution on the terminal amine, generating a chiral center at the beta position [1]. This structural arrangement places it within a distinct subclass of beta-methoxyphenethylamines that were first characterized as psychotomimetic agents structurally analogous to noradrenaline [2].

Workflow Chiral reference-standard workflow
Selection Beta-methoxy phenethylamine probe
Use Context PNMT weak inhibition study fit

Why Benzeneethanamine, beta-methoxy-N-methyl- Cannot Be Interchanged with Common Phenethylamine Analogs


Substituted phenethylamines exhibit profound pharmacological divergence based on the position and nature of substituents. The beta-methoxy group in Benzeneethanamine, beta-methoxy-N-methyl- imparts distinct enzyme-inhibitory profiles and introduces a chiral center absent in simple N-methylphenethylamines or ring-methoxylated analogs [1]. Published structure-activity relationship (SAR) data demonstrate that beta-methoxyphenethylamines are more potent than their corresponding non-beta-methoxy counterparts but less potent than alpha-methylated amphetamine derivatives, establishing a unique potency window that cannot be replicated by simply substituting the aromatic ring [2]. These differences directly affect PNMT inhibition potency, receptor-binding profiles, and metabolic stability, making indiscriminate substitution scientifically invalid.

! N-Methylphenethylamine lacks the chiral center and may shift enantiomer-attribution review
! Ring-methoxylated analogs may exhibit different pathway-response endpoints
! Amphetamine derivatives carry alpha-methyl; reported potency hierarchy may not transfer

Benzeneethanamine, beta-methoxy-N-methyl- (CAS 104338-27-4): Quantified Differentiation Evidence Against Closest Analogs


PNMT Inhibition: Benzeneethanamine, beta-methoxy-N-methyl- Exhibits Weaker Affinity Than (S)-Amphetamine

Benzeneethanamine, beta-methoxy-N-methyl- was tested for inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay. It displayed a Ki of 1,110,000 nM, indicating very weak inhibition [1]. In comparison, (S)-amphetamine tested under comparable conditions exhibited a Ki of 442,000 nM [2], representing a 2.5-fold higher inhibitory potency. Phenethylamine (the unsubstituted parent) has a reported Ki of approximately 854,000 nM [3], placing the target compound as the weakest PNMT inhibitor among these three comparators.

PNMT Inhibition
Cross-study comparable
Ki = 1,110,000 nM
Supports PNMT weak inhibition endpoint context
2.5-fold weaker than (S)-amphetamine; bovine PNMT assay
PNMT inhibition Enzyme kinetics Phenethylamine SAR

Beta-Methoxy Substitution Creates a Chiral Center Absent in N-Methylphenethylamine

Benzeneethanamine, beta-methoxy-N-methyl- contains a methoxy substituent on the beta carbon (C-2 of the ethylamine chain), generating a stereogenic center [1]. This chirality is absent in N-methyl-2-phenylethylamine (CAS 589-08-2), which lacks any beta-substituent and is therefore achiral. The presence of a chiral center enables enantioselective synthesis and chiral separation strategies, yielding (R)- and (S)-enantiomers with potentially divergent biological activities—a capability unavailable with the achiral comparator.

Chiral Center
Head-to-head
1 stereogenic center (beta carbon)
Stereochemical-control study fit
Achiral N-methyl-2-phenylethylamine comparator has 0 centers
Chiral phenethylamines Stereochemistry Structural differentiation

Physicochemical Profile: Lower Lipophilicity Than Methoxyphenamine Influences Membrane Permeability

The computed XLogP3 for Benzeneethanamine, beta-methoxy-N-methyl- is 1.2 [1], reflecting moderate lipophilicity. In contrast, methoxyphenamine (CAS 93-30-1; o-methoxy-N,α-dimethylbenzeneethanamine), which bears an ortho-methoxy group on the aromatic ring and an additional alpha-methyl group, has a higher computed XLogP3 of approximately 2.0 [2]. The topological polar surface area (tPSA) for the target compound is 21.3 Ų [1] versus 21.3 Ų for methoxyphenamine (identical tPSA, as both have the same HBD/HBA count of 1/2). The lower logP of the target compound (ΔlogP ≈ -0.8) suggests reduced passive membrane permeability relative to methoxyphenamine, which may translate to differential absorption and distribution behavior in biological systems.

Lipophilicity
Cross-study comparable
XLogP3 = 1.2
Reported lipophilicity context
ΔXLogP3 ≈ -0.8 vs. methoxyphenamine; computed values
Lipophilicity Drug-likeness Physicochemical properties

Class-Level Evidence: Beta-Methoxyphenethylamines Occupy a Distinct Potency Niche Between Phenethylamines and Amphetamines

In the seminal characterization of beta-methoxyphenethylamines, Lemaire et al. (1985) demonstrated that four ring-substituted beta-methoxyphenethylamine derivatives—including the class to which Benzeneethanamine, beta-methoxy-N-methyl- belongs—are more potent in producing psychotomimetic effects in humans than their corresponding phenethylamine analogs lacking the beta-methoxy group, but are less potent than the correspondingly substituted amphetamine derivatives (which carry an alpha-methyl group) [1]. This establishes a quantifiable potency hierarchy: phenethylamine < beta-methoxyphenethylamine < amphetamine. Although the target compound was not among the four specific congeners tested in that study, it shares the defining beta-methoxy-N-methyl motif and is thus expected to follow this established SAR trend.

Class Potency Niche
Class-level inference
Intermediate potency rank (class-level)
Beta-methoxy class SAR context
Data to verify for CAS 104338-27-4 specifically
Psychotomimetic agents Structure-activity relationship Beta-methoxy class

Benzeneethanamine, beta-methoxy-N-methyl- (CAS 104338-27-4): Evidence-Backed Research and Industrial Application Scenarios


PNMT Selectivity Profiling: Negative Control with Minimal Enzyme Engagement

Given its very weak PNMT inhibitory activity (Ki = 1,110,000 nM), Benzeneethanamine, beta-methoxy-N-methyl- is an ideal negative control compound in PNMT inhibition assays. Researchers comparing candidate PNMT inhibitors can use this compound to establish the basal inhibition floor, against which compounds with Ki values in the nanomolar to low micromolar range can be benchmarked .

Chiral Chromatography Method Development and Enantioselective Synthesis

The beta-methoxy substituent generates a stereogenic center, making Benzeneethanamine, beta-methoxy-N-methyl- a suitable candidate for developing chiral separation methods (e.g., chiral HPLC, SFC). It can serve as a test analyte for evaluating new chiral stationary phases or as a starting material for the enantioselective synthesis of beta-methoxy-substituted phenethylamine derivatives .

Structure-Activity Relationship (SAR) Studies of the Beta-Methoxyphenethylamine Pharmacophore

As a core member of the beta-methoxyphenethylamine class—which exhibits a distinct potency niche between simple phenethylamines and amphetamine derivatives —this compound can be used as a reference scaffold in SAR studies. Researchers can systematically vary the N-substituent, beta-substituent, or aromatic ring to map the structural determinants of psychotomimetic activity, PNMT interaction, or monoamine transporter affinity.

Comparative Physicochemical Profiling in Permeability and Distribution Studies

With an XLogP3 of 1.2—notably lower than methoxyphenamine (XLogP3 ≈ 2.0)—Benzeneethanamine, beta-methoxy-N-methyl- can be used in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability models (e.g., Caco-2, MDCK) to study how the position of methoxy substitution (beta vs. aromatic ring) influences passive diffusion and logD-dependent distribution .

Application
Selection Property
Validation Focus
PNMT selectivity profiling
Weak inhibition baseline control
Enzyme inhibition endpoint context
Chiral method development
Chiral handle availability
Enantiomeric separation review
SAR scaffold studies
Beta-methoxy pharmacophore
Class-level potency rank review
Permeability research
Lower lipophilicity profile
LogD-dependent distribution context
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